molecular formula C27H25ClN2O3 B1664825 (S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid CAS No. 916219-50-6

(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid

Cat. No. B1664825
M. Wt: 460.9 g/mol
InChI Key: GFFXCPIMXLSUGF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-3189 is a potent and selective GPR40 Agonist with minimal CNS penetration, superior pharmacokinetic properties and in vivo efficacy comparable to AMG 837. AM-3189 maintains the in vivo efficacy of AMG 837 while displaying a superior pharmacokinetic profile and minimal CNS exposure. Similar to AMG 837, while highly potent on GPR40, AM-3189 was highly selective over the closely related GPCRs, GPR41 and GPR43. 13kdemonstrated low clearance, moderate volume of distribution, and good oral bioavailability. AM-3189 does not penetrate the rat CNS as indicated by a rat brain to plasma ratio of 0.04 at 3 h after an oral dose of 5 mg/kg.

Scientific Research Applications

Photocurrent Response and Coordination Polymers

The compound is used in the study of photocurrent response and coordination polymers, particularly with CdTe. It exhibits unique electrochemical properties and photoelectrochemical behaviors, essential for solar energy conversion and related applications (Meng, Gong, & Lin, 2016).

Inhibition of Retinoic Acid 4-Hydroxylase

It's applied in the development of inhibitors for retinoic acid 4-hydroxylase (CYP26), which are key in enhancing the biological effects of all-trans retinoic acid in neuroblastoma cell lines. This has implications for cancer research and therapy (Gomaa et al., 2011).

Crystallographic Studies

The compound is used in crystallography to study the molecular structure and properties of related compounds. This research is fundamental in understanding the molecular interactions and properties in various applications, including pharmaceuticals and materials science (Kumarasinghe, Hruby, & Nichol, 2009).

Antihypertensive Research

It plays a role in the synthesis of nonpeptide angiotensin II receptor antagonists, which are significant in the development of orally active antihypertensive agents. This research is crucial for cardiovascular disease treatment (Carini et al., 1991).

Antimicrobial Evaluation

The compound's derivatives are evaluated for their antimicrobial properties, indicating its potential in developing new antibacterial and antifungal agents (Rani et al., 2014).

properties

CAS RN

916219-50-6

Product Name

(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

(3S)-3-[4-[[3-(4-chloro-2-methylphenyl)phenyl]methoxy]phenyl]-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C27H25ClN2O3/c1-18-14-22(28)8-11-24(18)21-5-3-4-19(15-21)17-33-23-9-6-20(7-10-23)25(16-26(31)32)27-29-12-13-30(27)2/h3-15,25H,16-17H2,1-2H3,(H,31,32)/t25-/m0/s1

InChI Key

GFFXCPIMXLSUGF-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NC=CN4C

SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)COC3=CC=C(C=C3)C(CC(=O)O)C4=NC=CN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-3189;  AM 3189;  AM3189.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CCOC(=O)CC(c1ccc(OCc2cccc(-c3ccc(Cl)cc3C)c2)cc1)c1nccn1C
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Cc1cc(Cl)ccc1-c1cccc(COc2ccc(C(CC(=O)O)c3nccn3C)cc2)c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Reactant of Route 2
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Reactant of Route 3
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Reactant of Route 4
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Reactant of Route 5
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid

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